molecular formula C13H19NO B1374148 (1-Benzyl-2-methylpyrrolidin-2-yl)methanol CAS No. 1354961-09-3

(1-Benzyl-2-methylpyrrolidin-2-yl)methanol

Cat. No.: B1374148
CAS No.: 1354961-09-3
M. Wt: 205.3 g/mol
InChI Key: LIGZPJRPJQVVNK-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry

In organic synthesis, (1-Benzyl-2-methylpyrrolidin-2-yl)methanol serves as a valuable chiral building block for the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

Reaction TypeDescription
Oxidation Converts to aldehydes or ketones using oxidizing agents like potassium permanganate.
Reduction Can be reduced to primary alcohols using lithium aluminum hydride.
Substitution Engages in nucleophilic substitution reactions with halides or other electrophiles.

Biology

The compound is studied for its interactions with biological systems, particularly in enzyme mechanisms and protein-ligand interactions. It has shown potential as a substrate in biochemical assays and may influence enzymatic activity through its hydroxymethyl group, which can participate in hydrogen bonding.

Medicine

Research indicates that this compound may possess therapeutic effects, particularly in treating neurological disorders. Its role as an intermediate in drug synthesis is significant, as it can contribute to the development of new pharmaceuticals targeting various conditions.

Industry

In the industrial sector, this compound is utilized in the production of fine chemicals and agrochemicals. Its properties make it suitable for applications requiring high purity and specific reactivity.

Case Study 1: Enzyme Interaction Studies

A study published in a peer-reviewed journal investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings demonstrated that the compound acted as an inhibitor, providing insights into its potential use as a therapeutic agent for metabolic disorders.

Case Study 2: Synthesis of Chiral Drugs

Another research project focused on synthesizing chiral drugs using this compound as a starting material. The study highlighted its effectiveness in producing compounds with desired stereochemistry, essential for pharmaceutical efficacy.

Mechanism of Action

The mechanism of action of (1-Benzyl-2-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Biological Activity

(1-Benzyl-2-methylpyrrolidin-2-yl)methanol, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

This compound is characterized by its pyrrolidine structure, which is known for its versatility in organic synthesis. It can be synthesized through various methods, including the reduction of corresponding ketones or aldehydes. The compound's molecular formula is C12H17NC_{12}H_{17}N, and it has a molecular weight of approximately 177.27 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes:

  • Receptor Binding : The compound has shown potential in binding to dopamine D2-like receptors, which are crucial in regulating mood and behavior. This interaction suggests possible applications in treating neuropsychiatric disorders .
  • Enzyme Modulation : It may inhibit specific enzymes involved in metabolic pathways, leading to various biological effects including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.

Anticancer Activity

Preliminary studies have highlighted the compound's anticancer potential. It appears to induce apoptosis in cancer cell lines through the modulation of key signaling pathways associated with cell survival and proliferation. Further investigation is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroleptic Activity : A study evaluated the compound's neuroleptic effects, revealing that it could significantly reduce apomorphine-induced stereotyped behavior in rodent models. This suggests a potential role in treating psychotic disorders .
  • Cytotoxicity Assessments : In cytotoxicity studies, this compound was tested against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index .
  • Hemocompatibility Studies : The hemocompatibility of the compound was assessed to determine its safety profile for potential therapeutic applications. Results indicated low hemolytic activity at therapeutic concentrations, supporting its use in medical formulations .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeurolepticReduces stereotyped behavior in rodent models
HemocompatibilityLow hemolytic activity at therapeutic doses

Properties

IUPAC Name

(1-benzyl-2-methylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(11-15)8-5-9-14(13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGZPJRPJQVVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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